molecular formula C22H21N3O B2463227 1-(2,4-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847394-42-7

1-(2,4-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2463227
CAS No.: 847394-42-7
M. Wt: 343.43
InChI Key: HFTQBKLOWVOGTH-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at position 1 with a 2,4-dimethylphenyl group and at position 4 with a benzimidazole moiety bearing a propargyl (prop-2-yn-1-yl) substituent. While explicit biological data are absent in the provided evidence, structural analogs (e.g., ) indicate interest in pharmacological applications, particularly in kinase inhibition or antimicrobial activity . Crystallographic tools like SHELXL () and Mercury () are critical for resolving its conformation and intermolecular interactions .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-4-11-24-20-8-6-5-7-18(20)23-22(24)17-13-21(26)25(14-17)19-10-9-15(2)12-16(19)3/h1,5-10,12,17H,11,13-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTQBKLOWVOGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Alkylation: The benzodiazole intermediate is then alkylated with prop-2-yn-1-yl bromide under basic conditions.

    Formation of the pyrrolidin-2-one ring: The final step involves the reaction of the alkylated benzodiazole with 2,4-dimethylphenylacetic acid under cyclization conditions to form the pyrrolidin-2-one ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(2,4-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, benzodiazole derivatives are often explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Variations Among Analogs

Compound Name Pyrrolidinone Substituent Benzimidazole Substituent Notable Features Reference
1-(2,4-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (Target) 2,4-Dimethylphenyl Propargyl (prop-2-yn-1-yl) Alkyne group for potential click chemistry N/A
1-(2,6-Dimethylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 2,6-Dimethylphenyl Propyl Enhanced lipophilicity
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one 2-Methoxyphenyl 2-(4-Allyl-2-methoxyphenoxy)ethyl Ether linkage for flexibility
4-(1-Benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one 2,4-Dimethylphenyl Benzyl Increased steric bulk
4-[1-(2-Methylallyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one Phenyl 2-Methylallyl Allyl group for potential reactivity

Key Observations:

  • Benzimidazole Substituents : Propargyl (target compound) offers click chemistry utility, whereas propyl () and benzyl () enhance hydrophobicity . Methoxy and allyl groups () introduce hydrogen-bonding or reactive sites .

Physicochemical Properties

Table 2: Predicted Physicochemical Data for Selected Analogs

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Reference
4-(1-Benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one 395.5 1.19 697.8 4.92
1-(2,6-Dimethylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 363.5* N/A N/A N/A
Target Compound ~375* ~1.2 (estimated) ~700 (estimated) ~5 (estimated) N/A

*Estimated based on structural similarity.

Analysis:

  • The benzyl-substituted analog () exhibits higher molecular weight (395.5 g/mol) and density (1.19 g/cm³) due to the bulky benzyl group .
  • Propyl and propargyl substituents likely reduce molecular weight compared to benzyl derivatives.

Biological Activity

1-(2,4-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings on the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N4O
  • Molecular Weight : 334.42 g/mol

The compound features a pyrrolidinone core substituted with a dimethylphenyl group and a benzodiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

Studies have shown that derivatives of benzodiazoles can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .

2. Neuroprotective Effects

The compound's interaction with GABA-A receptors suggests potential neuroprotective effects. Positive allosteric modulators (PAMs) of GABA-A receptors have been explored for their ability to enhance synaptic inhibition and provide therapeutic benefits in neurological disorders.

3. Enzyme Inhibition

Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit lysosomal phospholipase A2, a target for drug-induced phospholipidosis .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • GABA-A Receptor Modulation : The compound may bind to the GABA-A receptor at the benzodiazepine site, enhancing inhibitory neurotransmission.
  • Enzymatic Pathway Interference : By inhibiting specific enzymes, the compound could alter metabolic pathways associated with disease states.

Research Findings and Case Studies

A review of recent literature reveals several case studies highlighting the biological activity of similar compounds:

StudyFindings
Study 1Identified positive allosteric modulators of GABA-A receptors with improved stability and reduced hepatotoxicity.
Study 2Demonstrated that inhibition of lysosomal phospholipase A2 can predict drug-induced phospholipidosis.
Discussed the synthesis and potential applications of pyrazolo[3,4-d]pyrimidin derivatives in various biological contexts.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,4-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidin-2-one core, followed by functionalization of the benzodiazole and aryl groups. Key steps include:
  • Microwave-assisted synthesis for accelerated reaction kinetics and improved yield .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate stability .
  • Catalysts : Palladium-based catalysts facilitate cross-coupling reactions for prop-2-yn-1-yl group introduction .

Q. Table 1: Comparative Synthesis Approaches

MethodSolventCatalystYield (%)Reference
Microwave-assistedDMFPd/C~75
RefluxTHFNone~60
Solid-phase synthesisDichloromethane-~70

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold for pharmacological studies) .
  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ¹H NMR for prop-2-yn-1-yl protons at δ ~2.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 345.4) .

Advanced Research Questions

Q. What strategies are effective for elucidating the reaction mechanisms of this compound?

  • Methodological Answer :
  • Isotopic Labeling : Track reaction pathways using deuterated solvents or ¹³C-labeled intermediates .
  • Kinetic Studies : Monitor reaction progress via time-resolved spectroscopy to identify rate-determining steps .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and intermediates .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardized Assays : Use consistent in vitro models (e.g., HEK293 cells for receptor binding studies) .
  • Purity Validation : Re-test compounds with conflicting results using HPLC-MS to rule out impurity interference .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled conditions (pH, temperature) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with proteins (e.g., kinase domains) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Corrogate substituent effects (e.g., 2,4-dimethylphenyl hydrophobicity) with activity .

Q. How can functional group modifications enhance the compound’s bioactivity?

  • Methodological Answer :
  • Prop-2-yn-1-yl Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) via Sonogashira coupling to improve target selectivity .
  • Benzodiazole Substitutions : Replace the 1H-1,3-benzodiazole with imidazopyridine to modulate pharmacokinetics .
  • Pyrrolidinone Ring Modifications : Fluorinate the ring to enhance metabolic stability .

Q. What parameters are critical for scaling up reactions while maintaining yield?

  • Methodological Answer :
  • Temperature Control : Maintain ±2°C tolerance during exothermic steps (e.g., cyclization) .
  • Solvent Recycling : Implement distillation systems for DMF/THF recovery .
  • Catalyst Loading : Optimize Pd/C ratios (0.5–1.0 mol%) to minimize costs without sacrificing efficiency .

Key Notes

  • Data Reliability : Avoid non-peer-reviewed sources (e.g., BenchChem). Prioritize PubChem, journal articles, and synthesis protocols from reputable databases.
  • Safety : Use fume hoods for reactions involving volatile solvents (DMF, THF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.